[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol
Description
[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol is a triazole derivative featuring a hydroxymethyl (-CH₂OH) group at position 3 of the triazole ring and a 4-chloro-2-methylphenyl substituent at position 4. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, distinguishing it from related triazoles with non-polar or acidic substituents .
Properties
Molecular Formula |
C10H10ClN3O |
|---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
[3-(4-chloro-2-methylphenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C10H10ClN3O/c1-6-4-7(11)2-3-8(6)10-12-9(5-15)13-14-10/h2-4,15H,5H2,1H3,(H,12,13,14) |
InChI Key |
UUSXVFLXHOHFQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=NNC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Substitution Reaction: The chloro-substituted phenyl ring is introduced through a substitution reaction, where a suitable chloro compound reacts with the triazole intermediate.
Methanol Addition: The final step involves the addition of a methanol group to the triazole ring, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]methanol
- Key Difference : Lacks the methyl group at the 2-position of the phenyl ring.
- Impact : The absence of the methyl group reduces steric hindrance and lipophilicity compared to the target compound. This derivative may exhibit lower membrane permeability but higher solubility in aqueous media .
[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol
- Key Difference : Substitutes bromine (Br) at the phenyl 3-position instead of chlorine (Cl) and methyl.
[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]methanol
Functional Group Modifications
2-(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)acetic Acid
- Key Difference : Replaces hydroxymethyl with a carboxylic acid (-COOH) group.
- Impact : The carboxylic acid group increases acidity (predicted pKa ≈ 3.79) and water solubility but reduces bioavailability due to ionization at physiological pH. This derivative is more suited for ionic interactions in enzyme active sites .
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone
- Key Difference: Contains a sulfanyl (-S-) linker and ethanone group instead of hydroxymethyl.
- Impact: The sulfanyl group enhances lipophilicity and metabolic stability, while the ethanone moiety may participate in keto-enol tautomerism, influencing reactivity in nucleophilic environments .
Pesticide Derivatives (e.g., Metconazole)
- Comparison: Metconazole contains a cyclopentanol ring fused to a triazole, differing from the hydroxymethyl-substituted target compound.
Anti-Cancer Triazole-Thiol Derivatives
- Comparison: Derivatives like 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol feature thiol (-SH) groups.
- Impact : Thiol groups confer redox activity and metal-chelating properties, which are absent in the hydroxymethyl-substituted target compound. This limits the target’s utility in metal-catalyzed therapeutic pathways .
Solubility and Polarity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
